Cas no 2379321-67-0 (1-Ethoxy-3,4-difluoro-2-methoxybenzene)
1-Ethoxy-3,4-difluoro-2-methoxybenzene Chemical and Physical Properties
Names and Identifiers
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- 1-Ethoxy-3,4-difluoro-2-methoxybenzene
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- MDL: MFCD32632000
- Inchi: 1S/C9H10F2O2/c1-3-13-7-5-4-6(10)8(11)9(7)12-2/h4-5H,3H2,1-2H3
- InChI Key: CKOXMJZLWPLNOW-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1OC)OCC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 155
- XLogP3: 2.4
- Topological Polar Surface Area: 18.5
1-Ethoxy-3,4-difluoro-2-methoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB559955-250 mg |
1-Ethoxy-3,4-difluoro-2-methoxybenzene; . |
2379321-67-0 | 250MG |
€380.70 | 2023-04-13 | ||
| abcr | AB559955-500 mg |
1-Ethoxy-3,4-difluoro-2-methoxybenzene; . |
2379321-67-0 | 500MG |
€639.90 | 2023-04-13 | ||
| abcr | AB559955-1 g |
1-Ethoxy-3,4-difluoro-2-methoxybenzene; . |
2379321-67-0 | 1g |
€876.80 | 2023-04-13 | ||
| abcr | AB559955-250mg |
1-Ethoxy-3,4-difluoro-2-methoxybenzene; . |
2379321-67-0 | 250mg |
€435.90 | 2025-02-21 | ||
| abcr | AB559955-500mg |
1-Ethoxy-3,4-difluoro-2-methoxybenzene; . |
2379321-67-0 | 500mg |
€600.20 | 2025-02-21 | ||
| abcr | AB559955-1g |
1-Ethoxy-3,4-difluoro-2-methoxybenzene; . |
2379321-67-0 | 1g |
€818.00 | 2025-02-21 | ||
| Aaron | AR021QL7-250mg |
1-Ethoxy-3,4-difluoro-2-methoxybenzene |
2379321-67-0 | 250mg |
$487.00 | 2023-12-14 | ||
| Aaron | AR021QL7-500mg |
1-Ethoxy-3,4-difluoro-2-methoxybenzene |
2379321-67-0 | 95% | 500mg |
$573.00 | 2025-02-12 | |
| Aaron | AR021QL7-1g |
1-Ethoxy-3,4-difluoro-2-methoxybenzene |
2379321-67-0 | 95% | 1g |
$763.00 | 2025-02-12 |
1-Ethoxy-3,4-difluoro-2-methoxybenzene Suppliers
1-Ethoxy-3,4-difluoro-2-methoxybenzene Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Jason Wan Lab Chip, 2020,20, 4528-4538
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 1-Ethoxy-3,4-difluoro-2-methoxybenzene
1-Ethoxy-3,4-difluoro-2-methoxybenzene: A Comprehensive Overview
1-Ethoxy-3,4-difluoro-2-methoxybenzene (CAS No. 2379321-67-0) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its benzene ring substituted with ethoxy, methoxy, and two fluoro groups at specific positions, making it a valuable precursor in various chemical reactions. The ethoxy group and methoxy group contribute to its electronic properties, while the fluoro groups enhance its stability and reactivity in certain conditions.
Recent studies have highlighted the importance of 1-Ethoxy-3,4-difluoro-2-methoxybenzene in the synthesis of advanced materials. For instance, researchers have explored its role in the development of high-performance polymers and organic electronics. The compound's ability to undergo nucleophilic aromatic substitution reactions has been extensively studied, particularly under mild conditions. This property makes it an ideal candidate for the synthesis of functionalized aromatic compounds with tailored electronic properties.
The synthesis of 1-Ethoxy-3,4-difluoro-2-methoxybenzene involves a multi-step process that typically begins with the halogenation of an aromatic ring followed by substitution reactions to introduce the ethoxy and methoxy groups. Recent advancements in catalytic methods have significantly improved the yield and purity of this compound. For example, the use of palladium-catalyzed cross-coupling reactions has enabled more efficient synthesis pathways, reducing production costs and environmental impact.
In terms of applications, 1-Ethoxy-3,4-difluoro-2-methoxybenzene has found utility in the pharmaceutical industry as an intermediate in drug design. Its structure allows for the incorporation of various functional groups, making it a valuable building block for developing bioactive molecules. Additionally, its role in agrochemicals has been explored, particularly in the development of novel pesticides and herbicides with improved efficacy and reduced environmental toxicity.
Recent research has also focused on the environmental impact of 1-Ethoxy-3,4-difluoro-2-methoxybenzene and its degradation pathways. Studies have shown that under certain conditions, such as UV light exposure or microbial activity, the compound undergoes biodegradation into less harmful byproducts. This understanding is crucial for ensuring sustainable practices in its production and use.
Furthermore, the compound's electronic properties make it a promising candidate for applications in optoelectronics. Researchers have investigated its potential as a component in organic light-emitting diodes (OLEDs) and solar cells. The presence of electron-withdrawing fluoro groups enhances its conjugation capabilities, which is beneficial for improving device efficiency.
In conclusion, 1-Ethoxy-3,4-difluoro-2-methoxybenzene (CAS No. 2379321-67-0) is a multifaceted compound with a wide range of applications across various industries. Its unique structure and reactivity continue to drive innovative research into new materials and technologies. As advancements in synthetic methods and application development progress, this compound is poised to play an even more significant role in shaping future scientific breakthroughs.
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